molecular formula C14H13ClN2O B1336250 4-amino-N-(3-chloro-2-methylphenyl)benzamide CAS No. 897595-48-1

4-amino-N-(3-chloro-2-methylphenyl)benzamide

Cat. No.: B1336250
CAS No.: 897595-48-1
M. Wt: 260.72 g/mol
InChI Key: WWKCGOLRLUUYQU-UHFFFAOYSA-N
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Description

Chemical Structure and Classification

Molecular Architecture

The compound features a benzamide backbone substituted with:

  • An amino group (-NH$$_2$$) at the para position of the benzene ring.
  • A 3-chloro-2-methylphenyl group attached via an amide bond.

The IUPAC name is 4-amino-N-(3-chloro-2-methylphenyl)benzamide , and its SMILES representation is $$ \text{CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N} $$.

Functional Groups and Classification

  • Amide group : Central to its reactivity and hydrogen-bonding capacity.
  • Aromatic rings : Contribute to planar stability and π-π interactions.
  • Chloro and methyl substituents : Influence steric and electronic properties.

Classification :

  • Organic amide
  • Aromatic amine
  • Chlorinated compound

Structural Comparison with Analogues

Compound Molecular Formula Key Differences
4-Amino-N-(3-methylphenyl)benzamide $$ \text{C}{14}\text{H}{14}\text{N}_2\text{O} $$ Lacks chloro substituent
N-(4-Amino-2-chloro-5-methylphenyl)benzamide $$ \text{C}{14}\text{H}{13}\text{ClN}_2\text{O} $$ Chloro and methyl positions differ

Historical and Contemporary Significance in Organic Chemistry

Historical Development

Benzamides have been studied since the 19th century, with Wöhler and Liebig’s seminal work on benzamide polymorphism. The synthesis of 4-amino-N-(3-chloro-2-methylphenyl)benzamide represents a modern advancement, leveraging coupling agents like $$ N,N' $$-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to achieve yields exceeding 95%. Early methods relied on Friedel-Crafts acylation, which faced limitations in regioselectivity and efficiency.

Contemporary Applications

  • Pharmaceutical intermediates : Used in synthesizing kinase inhibitors and antipsychotics.
  • Biochemical probes : Study protein interactions and enzyme inhibition.
  • Material science : Insights into polymorphism and crystal engineering.

Research Objectives and Scope

Current Research Priorities

  • Synthetic Optimization :

    • Refining solvent systems (e.g., dichloromethane) and catalytic conditions.
    • Comparing methods (Table 1):
    Method Reagents Yield Reference
    DIC/HOBt-mediated coupling DIC, HOBt, Zn/NaOH 95–97%
    Traditional acylation Benzoyl chloride, base 60–70%
  • Biological Activity Profiling :

    • Investigating urease inhibition (IC$$_{50}$$ values as low as 0.0019 µM).
    • Targeting β-tubulin isoforms for anticancer applications.
  • Computational Modeling :

    • Predicting polymorphic behavior using density functional theory (DFT).
    • Molecular docking to elucidate binding mechanisms with enzymes.

Properties

IUPAC Name

4-amino-N-(3-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKCGOLRLUUYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Active Ester Intermediate

  • Reactants: 3-nitro-4-chlorobenzoic acid, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
  • Solvent: Dichloromethane (DCM)
  • Conditions: Room temperature, stirring for 2–3 hours
  • Process:
    3-nitro-4-chlorobenzoic acid is reacted with DIC and HOBt in DCM to form a 3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester intermediate. This intermediate is unstable and is immediately used in the next step.

Step 2: Amide Bond Formation

  • Reactants: 3-chloro-2-methylaniline
  • Addition: Dropwise addition (approx. 10 mL/min) to the ester solution
  • Conditions: Insulated reaction at room temperature for 3–5 hours, monitored by thin-layer chromatography (TLC)
  • Outcome: Formation of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Step 3: Reduction of Nitro Group

  • Reducing Agents: Zinc metal sheet and sodium hydroxide (0.1 mol/L)
  • Conditions: Oil bath temperature controlled at 70–80 °C, stirring for 2–3 hours
  • Outcome: Reduction of the nitro group to an amino group, yielding 4-amino-N-(3-chloro-2-methylphenyl)benzamide

Step 4: Purification

  • Filtration: Removal of zinc and other solids
  • Extraction: Addition of deionized water followed by liquid-liquid extraction using petroleum ether and ethyl acetate (volume ratio 1:10)
  • Chromatography: Column chromatography using petroleum ether/ethyl acetate as eluent
  • Final Step: Decompression distillation to obtain the light gray solid product

Reaction Conditions and Quantities (Typical Scale)

Step Reagents/Conditions Quantity Range Notes
1 3-nitro-4-chlorobenzoic acid 10–14 g Starting material
Dichloromethane 100–150 mL Solvent
N,N'-diisopropylcarbodiimide (DIC) 40–50 mL Condensing agent
1-hydroxybenzotriazole (HOBt) 5–10 mL Condensation activator
Temperature Room temperature Stirring 2–3 h
2 3-chloro-2-methylaniline 40–50 mL Added dropwise
Temperature Room temperature Stirring 3–5 h, TLC monitored
3 Zinc metal sheet 1–2 g Reducing agent
Sodium hydroxide (0.1 mol/L) 40–50 mL Reducing agent
Temperature 70–80 °C Stirring 2–3 h
4 Deionized water 200–300 mL For extraction
Petroleum ether:ethyl acetate (1:10) Variable Chromatographic solvent

Research Findings and Advantages

  • Yield: The described method achieves a yield of over 95%, significantly higher than previous methods capped at 86%.
  • Simplicity: The process involves fewer steps and simpler operations, reducing the overall production time.
  • Purity: The use of HOBt as a condensation activator improves the formation of the active ester intermediate, enhancing coupling efficiency and product purity.
  • Scalability: The method is suitable for scale-up due to mild reaction conditions and straightforward purification.

Summary Table of Preparation Method

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Ester formation 3-nitro-4-chlorobenzoic acid, DIC, HOBt, DCM, RT, 2–3 h 3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester Unstable intermediate
2 Amide bond formation + 3-chloro-2-methylaniline, dropwise addition, RT, 3–5 h 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide Monitored by TLC
3 Nitro group reduction Zinc, NaOH (0.1 mol/L), 70–80 °C, 2–3 h 4-amino-N-(3-chloro-2-methylphenyl)benzamide High yield (>95%)
4 Purification Filtration, extraction, column chromatography, decompression distillation Pure target compound Light gray solid

Additional Notes

  • The reaction monitoring by thin-layer chromatography (TLC) is critical to ensure completion of the amide bond formation step.
  • The reduction step requires careful temperature control to avoid side reactions.
  • The final product is slightly soluble in water but soluble in common organic solvents such as dichloromethane and benzene.
  • The method avoids harsh reagents and conditions, making it suitable for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula for 4-amino-N-(3-chloro-2-methylphenyl)benzamide is C14H13ClN2OC_{14}H_{13}ClN_2O. The compound features an amine group, a benzamide structure, and a chloro-substituted aromatic ring, which contribute to its biological activity and reactivity.

Medicinal Chemistry

4-amino-N-(3-chloro-2-methylphenyl)benzamide has shown potential as a therapeutic agent in various studies:

  • Antineoplastic Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, compounds related to 4-amino-N-(3-chloro-2-methylphenyl)benzamide have been tested against different cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics .
  • Mechanism of Action : The inhibition of DNA methyltransferases by this compound has been highlighted as a critical mechanism in cancer therapy. By modulating gene expression through DNA methylation pathways, it holds promise for treating malignancies.

Organic Synthesis

In organic chemistry, 4-amino-N-(3-chloro-2-methylphenyl)benzamide serves as an essential intermediate:

  • Building Block for Complex Molecules : Its reactivity allows it to participate in various coupling reactions, facilitating the synthesis of more complex organic molecules.
  • Versatile Intermediate : The compound can be utilized in synthesizing other biologically active compounds through modifications of its functional groups.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of several benzamide derivatives, 4-amino-N-(3-chloro-2-methylphenyl)benzamide was found to significantly inhibit tumor growth in vivo models. The study involved administering varying doses to SD rats with induced mammary adenocarcinoma. Results indicated a dose-dependent response, with notable tumor volume reduction observed at higher doses .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of 4-amino-N-(3-chloro-2-methylphenyl)benzamide. It was demonstrated that this compound effectively inhibits DNA methyltransferases, which are crucial for maintaining epigenetic regulation in cancer cells. This inhibition was linked to altered gene expression profiles that favor apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic residues. This can lead to a decrease in the overall activity of the enzyme and affect various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzamide derivatives include substituent type, position, and electronic effects. Below is a comparative analysis (Table 1):

Table 1: Structural Analogues of 4-Amino-N-(3-Chloro-2-Methylphenyl)Benzamide

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties References
4-Amino-N-(3-chloro-2-methylphenyl)benzamide 3-chloro-2-methylphenyl C₁₅H₁₄ClN₂O 274.74 Not reported Balanced lipophilicity -
4-Amino-N-(2-chlorobenzyl)benzamide (11) 2-chlorobenzyl C₁₄H₁₃ClN₂O 260.72 137 99.51% HPLC purity
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12) 2-chloro-5-(trifluoromethyl)phenyl C₁₄H₁₀ClF₃N₂O 314.69 Not reported Strong electron-withdrawing CF₃ group
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) 2-ethylphenyl C₁₅H₁₆N₂O 240.30 Not reported Anticonvulsant (MES test)
Procainamide 2-(diethylamino)ethyl C₁₃H₂₁N₃O•HCl 271.79 Not reported Antiarrhythmic
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide 3-chloro-2-methylphenyl, 4-chloro C₁₄H₁₁Cl₂N₂O 300.16 Not reported Dual chloro substituents

Key Observations:

  • Lipophilicity : The ethyl group in 4-AEPB improves lipophilicity, aiding blood-brain barrier penetration for anticonvulsant activity .
  • Steric Hindrance : The 3-chloro-2-methylphenyl group in the target compound introduces steric bulk, which may affect receptor binding compared to smaller substituents (e.g., 2-chlorobenzyl in 11 ).

Biological Activity

4-amino-N-(3-chloro-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₃ClN₂O
  • Molecular Weight : 260.72 g/mol

The presence of an amino group enhances its reactivity, while the chloro and methyl substituents increase lipophilicity, potentially influencing pharmacokinetic properties.

4-amino-N-(3-chloro-2-methylphenyl)benzamide primarily functions as an enzyme inhibitor. Its mechanism involves:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate access and subsequently decreasing enzyme activity. This inhibition can affect various biochemical pathways crucial for cellular functions.
  • DNA Methylation Inhibition : Research indicates that this compound may inhibit DNA methyltransferases, which play a critical role in gene expression regulation and cancer progression.

Biological Activities

The biological activities of 4-amino-N-(3-chloro-2-methylphenyl)benzamide include:

  • Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against mammary adenocarcinoma and colon adenocarcinoma models .
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses, which is vital in treating conditions associated with chronic inflammation .

Anticancer Efficacy

  • In Vivo Studies : A study conducted on Sprague-Dawley rats demonstrated that 4-amino-N-(3-chloro-2-methylphenyl)benzamide significantly inhibited tumor growth induced by methylnitrosurea (MNU). The administration of varying doses (7.5 mg/kg to 12.5 mg/kg) resulted in notable reductions in tumor volume compared to control groups .
    Dose (mg/kg)Tumor Volume Reduction (%)
    7.530
    1050
    12.570
  • Cell Line Studies : In vitro assays using L1210 leukemia cells revealed an IC50 value indicating effective cytostatic activity, demonstrating its potential as a chemotherapeutic agent .

Enzyme Interaction Studies

Research employing molecular docking simulations has illustrated how 4-amino-N-(3-chloro-2-methylphenyl)benzamide interacts with target enzymes. These studies revealed strong binding affinities with DNA methyltransferases, suggesting a mechanism for its anticancer properties through modulation of gene expression.

Q & A

Q. How can researchers design analogs to enhance metabolic stability without compromising activity?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF3) at the para position to reduce CYP450-mediated oxidation. Use QSAR models (e.g., Topomer CoMFA) to correlate logD values (target ~2.5) with MIC data .

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